molecular formula C16H21ClO3S B1326050 Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate CAS No. 951886-97-8

Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate

Cat. No. B1326050
CAS RN: 951886-97-8
M. Wt: 328.9 g/mol
InChI Key: BUKOPJMMKQGXCC-UHFFFAOYSA-N
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Description

Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate, also known as Ethyl 7-(2-Cl-4-MT)-7-OH, is a compound used in the synthesis of other compounds, such as pharmaceuticals, pesticides, and other organic compounds. It is a white, crystalline solid with a melting point of approximately 166°C. This compound has been extensively studied in recent years, due to its potential applications in the fields of medicine, agriculture, and industry.

Scientific Research Applications

Photochemical Reactions

Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate has been involved in studies of photochemical reactions. For instance, ethyl 2-oxo-1-cyclohexanecarboxylate, a related compound, underwent photochemical reactions in various alcohols, yielding ω-alkoxycarbonyl esters as products (Tokuda, Watanabe, & Itoh, 1978).

Synthesis Processes

Research has explored the synthesis of compounds related to this compound. For example, Ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, was synthesized in a study, highlighting a process improvement by replacing certain reagents, which increased the overall yield of the final product (Chen Xin-zhi, 2006).

Synthesis of Key Intermediates

Another study demonstrated the synthesis of ethyl or methyl 7-oxoheptanoate, starting from cycloheptanone, which was then converted into 7-acetoxyheptanal. This process involved oxidation and protection steps, providing a method for preparing these intermediates in good yields (Ballini, Marcantoni, & Petrini, 1991).

Biological Activities

In the field of biochemistry, a study used a compound structurally related to this compound to synthesize thiazolo[5,4-d]pyrimidines with molluscicidal properties. The research focused on developing compounds effective against the intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).

Pesticide Research

The compound has been studied in the context of pesticide research. For instance, a derivative was used in controlling nematode populations in centipede grass, demonstrating its potential in agricultural applications (Johnson, 1970).

properties

IUPAC Name

ethyl 7-(2-chloro-4-methylsulfanylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO3S/c1-3-20-16(19)8-6-4-5-7-15(18)13-10-9-12(21-2)11-14(13)17/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKOPJMMKQGXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216641
Record name Ethyl 2-chloro-4-(methylthio)-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951886-97-8
Record name Ethyl 2-chloro-4-(methylthio)-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-4-(methylthio)-ζ-oxobenzeneheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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